molecular formula C21H26N2O4 B2671784 N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1351608-83-7

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2671784
CAS No.: 1351608-83-7
M. Wt: 370.449
InChI Key: KKDKFNAOHOGLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxybenzyl)oxalamide (CAS 1351608-83-7) is a synthetic oxalamide derivative of interest in chemical and pharmaceutical research. With a molecular formula of C21H26N2O4 and a molecular weight of 370.4 g/mol, its structure features a central oxalamide backbone flanked by two distinct substituents: a 2-hydroxy-2-methyl-4-phenylbutyl group and a 2-methoxybenzyl group . This combination incorporates both aromatic rings and polar functional groups, which can influence the compound's solubility and interaction with biological targets. Oxalamide derivatives are a versatile class of compounds studied for various scientific applications. Structural analogs of this compound have been investigated for their potential as flavor modifiers, exhibiting savory and umami taste profiles . Furthermore, related amide and carboxamide compounds have demonstrated significant biological activities in scientific research, including antioxidative and antiproliferative properties in in-vitro studies . The presence of both hydroxy and methoxy groups on the aromatic rings is a common feature in molecules designed to probe these activities, as these functional groups can enhance antioxidant potential by donating hydrogen atoms or electrons to stabilize free radicals . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for in-vitro studies and is not classified as a medicine or drug. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition, and any bodily introduction into humans or animals is prohibited by law .

Properties

IUPAC Name

N'-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-21(26,13-12-16-8-4-3-5-9-16)15-23-20(25)19(24)22-14-17-10-6-7-11-18(17)27-2/h3-11,26H,12-15H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDKFNAOHOGLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NCC2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxybenzyl)oxalamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19H24N2O4
  • Molecular Weight : 344.41 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, which may include enzymes and receptors involved in various physiological processes. Preliminary studies suggest that the compound may exhibit:

  • Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to free radical scavenging capabilities.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential for this compound in treating infections.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of structurally related compounds. For instance, a study on 2-hydroxy-4-methoxybenzaldehyde demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 1024 µg/ml . Such findings suggest that this compound may also possess similar antimicrobial effects.

Antioxidant Activity

The antioxidant potential of the compound has not been explicitly detailed in available literature; however, compounds with similar structural motifs often exhibit significant antioxidant properties. These activities can be evaluated through assays measuring the compound's ability to scavenge free radicals or reduce oxidative stress markers.

Case Studies and Research Findings

  • Study on Structural Analogues : Research on related oxalamide compounds has indicated their potential in inhibiting key enzymes involved in inflammatory pathways. This suggests that this compound could similarly influence inflammatory responses.
CompoundBiological ActivityReference
2-Hydroxy-4-methoxybenzaldehydeAntibacterial against MRSA
Related oxalamidesEnzyme inhibition

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogs in Antiviral Research

N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (Compound 13)
  • Key Features : Thiazole and 4-chlorophenyl groups; designed as HIV entry inhibitors.
  • Synthesis : 36% yield (single stereoisomer); LC-MS: m/z 479.12 (M+H+) .
  • Activity : Targets the CD4-binding site of HIV, with moderate antiviral potency.
  • Comparison : The target compound lacks the thiazole and chlorophenyl moieties but shares hydroxyl and aromatic groups, suggesting divergent binding mechanisms.
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.HCOOH (Compound 14)
  • Key Features : Pyrrolidine-thiazole hybrid; stereoisomeric mixture (1:1).
  • Synthesis : 39% yield; LC-MS: m/z 409.28 (M+H+) .
  • Comparison : The absence of heterocycles in the target compound may reduce metabolic stability but improve solubility via its hydroxy group.

Umami Flavor-Enhancing Oxalamides

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)
  • Key Features : 2,4-dimethoxybenzyl and pyridinylethyl groups; commercialized as Savorymyx® UM33.
  • Applications : Reduces MSG usage in sauces, snacks, and frozen foods .
  • Safety: NOEL = 100 mg/kg/day in rats; margin of safety >33 million in humans .

Enzyme-Targeting Oxalamides

N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17)
  • Key Features : Dual methoxy-substituted aromatic groups.
  • Synthesis : 35% yield via General Procedure 1 .
  • Activity : Inhibits stearoyl-CoA desaturase (SCD) upon activation by CYP4F11 .
  • Comparison : The target compound’s hydroxy-methyl-phenylbutyl group may confer unique metabolic activation pathways compared to Compound 17’s methoxyphenethyl chain.
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28)
  • Key Features : Halogenated aryl and methoxyphenethyl groups.
  • Synthesis : 64% yield; ESI-MS: m/z 351.1 (M+H+) .
  • Comparison : Halogen atoms in Compound 28 enhance lipophilicity and target engagement, whereas the target compound’s hydroxy group may favor solubility.

Antimicrobial Oxalamides

GMC Series (e.g., GMC-1 to GMC-5)
  • Key Features : Halogenated phenyl or methoxyphenyl groups coupled with isoindoline-1,3-dione.
  • Activity : Broad-spectrum antimicrobial action against bacteria and fungi .
  • Comparison : The target compound’s lack of halogenation and cyclic imide may reduce antimicrobial potency but improve biocompatibility.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Key Data (Yield/Activity) Reference
Target Compound 2-hydroxy-2-methyl-4-phenylbutyl, 2-methoxybenzyl Not reported N/A
S336 (Savorymyx® UM33) 2,4-dimethoxybenzyl, pyridinylethyl Umami flavor enhancement NOEL = 100 mg/kg/day
Compound 13 (Antiviral) Thiazole, 4-chlorophenyl HIV entry inhibition LC-MS m/z 479.12
Compound 17 (Enzyme inhibitor) 4-Methoxyphenethyl, 2-methoxyphenyl SCD inhibition 35% yield
GMC-3 (Antimicrobial) 4-Chlorophenyl, isoindoline-dione Antimicrobial Synthesized via THF recrystallization

Q & A

Q. What are the standard synthetic routes for N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxybenzyl)oxalamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling amine precursors (e.g., 2-hydroxy-2-methyl-4-phenylbutylamine and 2-methoxybenzylamine) with oxalyl chloride or activated oxalate esters. Key steps include:
  • Amine activation : Use of bases like triethylamine to deprotonate amines.
  • Coupling : Reaction at 0–5°C in anhydrous dichloromethane or THF to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the oxalamide .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amines to oxalyl chloride) and monitor reaction progress via TLC or LC-MS .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent connectivity and stereochemistry. For example, hydroxy and methoxy protons appear as distinct singlets at δ 1.2–1.5 ppm (hydroxy) and δ 3.7–3.9 ppm (methoxy) .
  • Mass Spectrometry : High-resolution LC-MS (APCI+ or ESI+) to confirm molecular weight (e.g., observed [M+H]+^+ vs. calculated) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to assess purity (>95% required for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays (IC50_{50} determination) .
  • Cytotoxicity : MTT or CellTiter-Glo assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioavailability while retaining activity?

  • Methodological Answer :
  • Hydroxy Group Derivatization : Acetylation or PEGylation to improve membrane permeability .
  • Methoxy Substitution : Replace with electron-withdrawing groups (e.g., -CF3_3) to modulate metabolic stability .
  • Stereochemical Control : Chiral HPLC or asymmetric synthesis to isolate active enantiomers, as seen in analogues with improved IC50_{50} values .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .
  • Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic variations .
  • Meta-Analysis : Compare IC50_{50} trends across analogues (e.g., fluorobenzyl vs. chlorobenzyl derivatives) to identify substituent-specific effects .

Q. What computational approaches support the design of targeted derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., HIV protease in ) .
  • QSAR Modeling : Correlate substituent electronegativity or logP with activity using partial least squares regression .
  • ADMET Prediction : SwissADME or pkCSM to forecast toxicity and pharmacokinetics pre-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.